molecular formula C15H12N2 B140221 5,6-Dihydroindolo[1,2-c]quinazoline CAS No. 159021-55-3

5,6-Dihydroindolo[1,2-c]quinazoline

Cat. No. B140221
M. Wt: 220.27 g/mol
InChI Key: UNEUNSMCEGSZDB-UHFFFAOYSA-N
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Description

5,6-Dihydroindolo[1,2-c]quinazoline is an organic compound with a molecular formula of C15H12N2 . It is a heterocyclic compound with a structure consisting of two fused six-membered aromatic rings .


Synthesis Analysis

A novel approach has been developed for synthesizing unexpected dihydroindolo[1,2-c]-quinazolines (DINQ) and dihydroindolo[3,2-b]indole (DINI) compounds using N-vinylazoles as starting materials. The presence of a Mo-catalyst was found to be essential for the formation of DINQs from skatole derivatives .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydroindolo[1,2-c]quinazoline consists of 15 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6-Dihydroindolo[1,2-c]quinazoline include the cyclization of N-vinylindoles and skatoles. The presence of a Mo-catalyst was found to be essential for the formation of DINQs from skatole derivatives .


Physical And Chemical Properties Analysis

5,6-Dihydroindolo[1,2-c]quinazoline is a light yellow crystalline solid. It has an average mass of 220.269 Da and a monoisotopic mass of 220.100052 Da .

Scientific Research Applications

Synthesis Techniques and Characteristics

  • 5,6-Dihydroindolo[1,2-c]quinazoline and its derivatives are synthesized using various methods, highlighting their chemical versatility and potential for diverse applications. Wang et al. (2019) developed a chiral phosphoric acid-catalyzed synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines, notable for their quaternary stereogenic centers (Wang et al., 2019). Similarly, Jiang et al. (2012) reported a copper-catalyzed domino synthesis of 5,12-dihydroindolo[2,1-b]quinazoline derivatives, which demonstrates the compound's adaptability in different chemical reactions (Jiang et al., 2012).

Catalysis and Chemical Reactions

  • 5,6-Dihydroindolo[1,2-c]quinazoline compounds have been utilized in catalytic processes. Guo et al. (2019) explored the use of these compounds in palladium-catalyzed cyclocarbonylation reactions, using CO as a carbonyl source (Guo et al., 2019). This highlights the compound's role in facilitating complex chemical transformations.

Potential in Medical Research

  • The derivatives of 5,6-Dihydroindolo[1,2-c]quinazoline have shown potential in medical research. For example, a study by Aguirre et al. (2020) identified a derivative as a modest inhibitor of DNA gyrase, a key enzyme in bacterial DNA replication (Aguirre et al., 2020). This suggests possible applications in developing new antibacterial agents.

Drug-Likeness and Antimicrobial Activity

  • Antypenko et al. (2022) investigated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines, a variant of 5,6-Dihydroindolo[1,2-c]quinazoline, predicting their drug-likeness and potential for antimicrobial activity (Antypenko et al., 2022).

Structural Analysis and Modification

  • Structural analysis and modification of 5,6-Dihydroindolo[1,2-c]quinazoline derivatives have been a focus in some studies. Bergman et al. (1987) conducted stereochemical studies using NMR and X-ray techniques on indolo[2,1-b]quinazolines, providing insight into the molecular structure and possible modifications of these compounds (Bergman et al., 1987).

Future Directions

The synthesis and study of 5,6-Dihydroindolo[1,2-c]quinazoline and similar compounds are of significant interest due to their potential biological activities. Future research may focus on exploring these activities further and optimizing the synthesis process .

properties

IUPAC Name

5,6-dihydroindolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-4-8-14-11(5-1)9-15-12-6-2-3-7-13(12)16-10-17(14)15/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEUNSMCEGSZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC=CC=C2C3=CC4=CC=CC=C4N31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434906
Record name 5,6-Dihydroindolo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroindolo[1,2-c]quinazoline

CAS RN

159021-55-3
Record name 5,6-Dihydroindolo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
XW Wang, MW Chen, B Wu, B Wang… - The Journal of Organic …, 2019 - ACS Publications
A chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines has been developed by a condensation/amine addition cascade from 2…
Number of citations: 16 pubs.acs.org
S Guo, L Tao, W Zhang, X Zhang… - The Journal of Organic …, 2015 - ACS Publications
Highly selective and convenient synthesis of indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines through copper-catalyzed one-pot cascade reactions of 2-(2-bromoaryl)-1H-…
Number of citations: 34 pubs.acs.org
S Guo, F Wang, Y Liu, X Fan - Tetrahedron, 2019 - Elsevier
An efficient synthesis of indolo[1,2-c]isoindolo[2,1-a]quinazolin-5(16aH)-one derivatives through palladium-catalyzed cyclocarbonylation reaction of 6-(2-bromoaryl)-5,6-dihydroindolo[1,…
Number of citations: 4 www.sciencedirect.com
XW Wang, MW Chen, B Wu, B Wang, B Wan… - Tetrahedron Letters, 2021 - Elsevier
A chiral phosphoric acid-catalyzed enantioselective synthesis of spiro[indoline-3,6′-indolo[1,2-c]quinazolin]-2-ones has been developed by condensation/N-alkylation cascade from 2-(…
Number of citations: 4 www.sciencedirect.com
G Abbiati, A Arcadi, M Chiarini, F Marinelli… - Organic & …, 2012 - pubs.rsc.org
A new one-pot approach was developed to construct the 11H-indolo[3,2-c]quinoline scaffold through a gold-catalysed reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives …
Number of citations: 31 pubs.rsc.org
R Savela, C Méndez‐Gálvez - Chemistry–A European Journal, 2021 - Wiley Online Library
Isoindolinone structure is an important privileged scaffold found in a large variety of naturally occurring as well as synthetic, biologically and pharmaceutically active compounds. Owing …
PGVV Lakshmi, NT Patil - Asian Journal of Chemistry, 2014
Number of citations: 4
S Pecnard - 2022 - theses.fr
Ces travaux de thèse portent sur l'exploration de nouveaux analogues de la combrétastatine A-4, une molécule anticancéreuse utilisée sous le nom de fosbrétabuline en tant que …
Number of citations: 0 www.theses.fr

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